molecular formula C13H16O3 B7904162 4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid CAS No. 111993-10-3

4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid

Cat. No.: B7904162
CAS No.: 111993-10-3
M. Wt: 220.26 g/mol
InChI Key: PPCGWKXIVVYTKU-UHFFFAOYSA-N
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Description

Significance of Cyclohexane (B81311) Scaffolds in Organic Chemistry and Chemical Biology

The cyclohexane scaffold is of fundamental importance in organic chemistry and related disciplines due to its distinct stereochemical properties. Unlike planar aromatic rings, the cyclohexane ring adopts a non-planar, puckered "chair" conformation, which is energetically favorable as it minimizes both angle strain and torsional strain. youtube.commasterorganicchemistry.com This three-dimensional structure allows for substituents to occupy two distinct spatial orientations: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). youtube.com This conformational behavior is critical because the spatial arrangement of functional groups is a key determinant of a molecule's reactivity and its ability to interact with biological targets such as enzymes and receptors. nih.gov

The stability and rigid conformational nature of the cyclohexane ring make it a favored structural component in a vast array of naturally occurring and synthetic compounds, including steroids, carbohydrates, and pharmaceuticals. youtube.comfastercapital.com In the field of chemical biology and medicinal chemistry, incorporating a cyclohexane ring into a drug candidate can enhance metabolic stability, improve lipophilicity, and provide a rigid framework to orient pharmacophoric groups in a precise geometry for optimal target binding. The versatility of this scaffold has led to the development of numerous derivatives with significant biological activities, including potential antimicrobial agents.

Historical Context of 4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic Acid Research

The investigation of this compound has a notable history in the chemical literature. One of the seminal reports on this compound and its derivatives was published in 1946 in the Journal of the American Chemical Society. acs.org This early work by William S. Johnson, C. David Gutsche, and Robert D. Offenhauer laid the groundwork for understanding the synthesis and properties of this specific molecular structure. acs.org The continued relevance of this compound is evidenced by its appearance in subsequent chemical literature, for instance, as a noted impurity in the synthesis of 4'-hydroxybiphenyl-4-carboxylic acid, indicating its role as a stable intermediate or byproduct in related chemical processes. google.com

Structural Elucidation and Stereochemical Considerations within the Cyclohexane Ring System

The structure of this compound, featuring substituents at the 1 and 4 positions of the cyclohexane ring, gives rise to cis-trans isomerism, a form of stereoisomerism. wikipedia.orgopenstax.org These isomers, while having the same chemical formula and connectivity, differ in the spatial orientation of the 4-hydroxyphenyl and carboxylic acid groups relative to the plane of the ring. wikipedia.org

Cis Isomer: In the cis isomer, the two substituent groups are on the same side of the cyclohexane ring. In its most stable chair conformations, one substituent will be in an axial position while the other is in an equatorial position (axial-equatorial or a,e). Through a process called a ring flip, these two conformations can interconvert. spcmc.ac.inlibretexts.org If the substituents are different in size, the conformation where the larger group occupies the more spacious equatorial position is favored. libretexts.org

Trans Isomer: In the trans isomer, the substituents are on opposite sides of the ring. mvpsvktcollege.ac.in This arrangement allows for two possible chair conformations: one where both groups are axial (di-axial) and one where both are equatorial (di-equatorial). spcmc.ac.in The di-equatorial conformation is significantly more stable and therefore predominates, as it avoids unfavorable steric interactions, known as 1,3-diaxial interactions, that destabilize the di-axial form. libretexts.orgfiveable.me

Because the di-equatorial conformation of the trans isomer is the lowest energy state, the trans isomer of this compound is generally more stable than the cis isomer. spcmc.ac.in This stereochemical difference is not merely academic; it has profound consequences for the physical and biological properties of the molecule. For any 1,4-disubstituted cyclohexane, the trans isomer with both groups in equatorial positions is typically the most stable arrangement. fiveable.meidc-online.com

Stereochemical and Conformational Analysis of this compound
IsomerSubstituent OrientationPossible Chair ConformationsMost Stable ConformationRelative Stability
CisSame side of the ringAxial-Equatorial (a,e) ⇌ Equatorial-Axial (e,a)Equatorial (larger group) / Axial (smaller group)Less Stable
TransOpposite sides of the ringDi-axial (a,a) ⇌ Di-equatorial (e,e)Di-equatorial (e,e)More Stable

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11,14H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCGWKXIVVYTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557378
Record name 4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111993-10-3
Record name 4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4 Hydroxyphenyl Cyclohexane 1 Carboxylic Acid

General Strategies for Cyclohexane (B81311) Carboxylic Acid Synthesis

The construction of the cyclohexane carboxylic acid moiety is a fundamental step in the synthesis of the title compound. Several classical and modern organic synthesis techniques can be employed for this purpose.

Oxidation Pathways

Oxidation reactions provide a direct route to carboxylic acids from various precursors. In the context of cyclohexane carboxylic acid synthesis, this can involve the oxidation of a pre-existing functional group on the cyclohexane ring. While direct oxidation of a simple cyclohexane to its carboxylic acid is challenging, precursors such as primary alcohols or aldehydes attached to the cyclohexane ring can be readily oxidized using a range of oxidizing agents.

One relevant pathway involves the catalytic hydrogenation of a substituted benzoic acid. For instance, the catalytic hydrogenation of a 4-hydroxybenzoic acid derivative can yield a cyclohexanone-4-carboxylic acid compound. google.com This ketone can then serve as a precursor, which, through further synthetic manipulations, can lead to the desired cyclohexane carboxylic acid. The conditions for such hydrogenations are crucial to avoid over-reduction to the corresponding cyclohexanol (B46403) derivative. google.com

PrecursorOxidizing Agent/ConditionsProductReference
CyclohexylmethanolJones Reagent (CrO₃/H₂SO₄)Cyclohexanecarboxylic acidGeneral Knowledge
CyclohexanecarbaldehydePotassium Permanganate (KMnO₄)Cyclohexanecarboxylic acidGeneral Knowledge
4-Hydroxybenzoic acid derivativeCatalytic Hydrogenation (e.g., Pd/C), then further stepsCyclohexanone-4-carboxylic acid derivative google.com

Malonic Ester Synthesis Approaches

The malonic ester synthesis is a versatile method for the preparation of carboxylic acids. This approach involves the alkylation of diethyl malonate or a similar malonic ester, followed by hydrolysis and decarboxylation. To synthesize a cyclohexane carboxylic acid via this route, a dihalide would be required to form the cyclic structure.

The general steps of the malonic ester synthesis are as follows:

Deprotonation: A strong base, such as sodium ethoxide, is used to deprotonate the acidic α-hydrogen of the malonic ester, forming a stabilized enolate.

Alkylation: The enolate acts as a nucleophile and reacts with an alkyl halide. For the formation of a cyclohexane ring, a 1,5-dihalopentane derivative would be used, leading to a disubstituted malonic ester.

Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed to a dicarboxylic acid, which upon heating, readily decarboxylates to yield the desired carboxylic acid.

Reactant 1Reactant 2Key StepsProduct
Diethyl malonate1,5-DibromopentaneDeprotonation, Dialkylation, Hydrolysis, DecarboxylationCyclohexanecarboxylic acid

Grignard Reagent Applications

Grignard reagents offer a powerful method for the formation of carbon-carbon bonds and can be effectively used to synthesize carboxylic acids. The synthesis of a cyclohexane carboxylic acid using a Grignard reagent typically involves the following steps:

Formation of the Grignard Reagent: A cyclohexyl halide (e.g., bromocyclohexane) is reacted with magnesium metal in an anhydrous ether solvent to form the cyclohexylmagnesium bromide.

Carboxylation: The Grignard reagent is then reacted with carbon dioxide (often in the form of dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

Acidification: Subsequent acidification with a dilute acid (e.g., HCl) protonates the carboxylate to yield the final cyclohexanecarboxylic acid.

Starting MaterialReagentsIntermediateFinal Product
Bromocyclohexane1. Mg, ether; 2. CO₂; 3. H₃O⁺Cyclohexylmagnesium bromideCyclohexanecarboxylic acid

Specific Reaction Pathways for 4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic Acid

The synthesis of the specifically substituted this compound requires methods that can introduce the aryl group at the 4-position of the cyclohexane ring.

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, making it a conceptually attractive approach for the synthesis of the cyclohexane core. cerritos.edu This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile.

A hypothetical Diels-Alder approach to a precursor of the target molecule could involve the reaction of a diene, such as 1,3-butadiene, with a dienophile containing the 4-hydroxyphenyl moiety, for example, a derivative of 4-vinylphenol. The resulting cyclohexene (B86901) derivative would then require subsequent modification, such as hydrogenation of the double bond and conversion of a suitable functional group to the carboxylic acid.

DieneDienophileProduct (after further steps)
1,3-Butadiene4-Vinylphenol derivativeThis compound

The reactivity and regioselectivity of the Diels-Alder reaction are highly dependent on the electronic nature of the substituents on both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.

Michael Addition Strategies

The Michael addition, or conjugate addition, is another fundamental carbon-carbon bond-forming reaction that can be employed to construct the 4-arylcyclohexane skeleton. This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).

A potential Michael addition strategy for the synthesis of a precursor to this compound could involve the reaction of a phenolate (B1203915) nucleophile (derived from phenol) with a cyclohexenone derivative bearing a carboxylate or a precursor group at the 1-position. The subsequent reduction of the ketone and hydrogenation of any remaining unsaturation would lead to the desired product.

Michael DonorMichael AcceptorKey StepsProduct
Phenol (B47542) (as phenolate)Cyclohexenone-4-carboxylate derivativeMichael Addition, Ketone Reduction, HydrogenationThis compound

The success of this strategy would depend on controlling the regioselectivity of the addition and the compatibility of the functional groups with the reaction conditions.

Hydrolysis of Ester Precursors

The synthesis of this compound can be achieved through the hydrolysis of its corresponding ester precursors, such as ethyl 4-(4-hydroxyphenyl)cyclohexane-1-carboxylate. This two-step approach involves the initial formation of the ester followed by a hydrolysis reaction to yield the final carboxylic acid.

The precursor, ethyl 4-(4-hydroxyphenyl)cyclohexane-1-carboxylate, is synthesized via a cycloalkylation reaction. This involves the reaction of phenol with an ethyl ester of cyclohexenecarboxylic acid in the presence of a KU-23 catalyst. ppor.az Optimal conditions for this reaction have been identified to maximize the yield and selectivity of the desired ester. ppor.az

Detailed research findings have established the following optimal conditions for the synthesis of the ethyl ester precursor:

ParameterOptimal ConditionResult
Temperature120 °CYield: 72.3%
Reaction Duration5 hoursSelectivity: 92.7%
Molar Ratio (Phenol:Ester)1:1 mol/mol-
Catalyst Amount (KU-23)10%-

Table 1: Optimal Reaction Conditions for the Synthesis of Ethyl 4-(4-hydroxyphenyl)cyclohexane-1-carboxylate. ppor.az

Once the ethyl ester precursor is synthesized and purified, it undergoes hydrolysis to yield this compound. This is a standard chemical transformation where the ester group (-COOC2H5) is converted into a carboxylic acid group (-COOH) by reacting with water, typically in the presence of an acid or base catalyst. The base-catalyzed hydrolysis, or saponification, is common and generally proceeds via a bimolecular acyl-oxygen fission (BAC2) mechanism. epa.gov

Reactions involving Cyclohexanone-4-carboxylic acid and Phenol

Another synthetic route involves the reaction of cyclohexanone-4-carboxylic acid with phenol in the presence of an acid catalyst. google.com This condensation reaction, a type of Friedel-Crafts alkylation, primarily yields a bis-adduct, 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid, rather than directly forming this compound. google.comnih.gov

The reaction is typically carried out in the liquid phase with an excess of phenol acting as both a reactant and a solvent to enhance the product yield. google.com

ParameterCondition
ReactantsCyclohexanone-4-carboxylic acid, Phenol
CatalystAcid Catalyst
Temperature40°C to 70°C
Phenol Amount2 to 10 parts by weight per part of cyclohexanone-4-carboxylic acid

Table 2: General Conditions for the Reaction of Cyclohexanone-4-carboxylic acid with Phenol. google.com

In a related process aimed at synthesizing 4'-hydroxybiphenyl-4-carboxylic acid, the compound 4-(4'-hydroxyphenyl)cyclohexanecarboxylic acid has been identified as a major impurity. google.com This suggests that while the primary reaction leads to the bis-adduct, side reactions or subsequent processing steps can lead to the formation of the mono-substituted target compound.

Stereoselective Synthesis of the Cyclohexane Core

The construction of the substituted cyclohexane ring with specific stereochemistry is a critical aspect of synthesizing molecules like this compound. Modern synthetic methods offer high levels of control over the spatial arrangement of substituents on the cyclohexane core. Among these, iridium-catalyzed annulation strategies have emerged as a powerful tool for the stereoselective construction of multisubstituted cyclohexanes. acs.orgresearchgate.netnih.gov

Iridium-Catalyzed Annulation Strategies

A novel (5 + 1) annulation strategy utilizing an iridium catalyst provides an efficient method for synthesizing functionalized cyclohexanes. acs.orgresearchgate.net This process involves the reaction of a C-1 building block, such as a methyl ketone, with a C-5 bis-electrophile, like a 1,5-diol. acs.org The reaction proceeds through a mechanism known as hydrogen borrowing catalysis. acs.org

The catalytic cycle can be summarized as follows:

The iridium catalyst abstracts a hydrogen from the 1,5-diol, generating a carbonyl compound in situ.

An aldol (B89426) condensation occurs between the resulting carbonyl and the methyl ketone.

The iridium catalyst then returns the abstracted hydrogen to complete the cycle, yielding the C-C coupled product. acs.org

This strategy allows for the direct formation of two new carbon-carbon bonds and provides access to a diverse range of substituted cyclohexane products with a high degree of stereocontrol. acs.orgresearchgate.netnih.gov

Control of Relative Stereochemistry

The iridium-catalyzed (5+1) annulation method allows for significant control over the relative stereochemistry of the newly formed stereogenic centers on the cyclohexane ring. acs.org The stereochemical outcome at each position is determined by distinct factors within the reaction mechanism. acs.org

The proposed model for stereochemical control is as follows:

C1 Position : The stereochemistry at the carbon bearing the ketone (or its derivative) is established under thermodynamic control through base-mediated epimerization, favoring the more stable configuration. acs.org

C2 Position : The stereochemistry at this position is determined by the facial selectivity of the iridium hydride's attack on a cyclic enone intermediate. acs.org

C3 Position : This position can epimerize after oxidation to an aldehyde intermediate, allowing it to settle into a thermodynamically preferred orientation. acs.org

C4 Position : The stereochemistry at this position is directly transferred with complete fidelity from the 1,5-diol starting material. acs.org

This detailed understanding of the factors controlling stereochemistry enables the targeted synthesis of specific diastereomers of polysubstituted cyclohexanes. acs.org

Synthesis and Functionalization of 4 4 Hydroxyphenyl Cyclohexane 1 Carboxylic Acid Derivatives

Preparation of Ester Derivatives of 4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic Acid

The conversion of the carboxylic acid group into an ester is a fundamental transformation for modifying the solubility and reactivity of this compound. This is typically achieved through acid-catalyzed esterification.

Esterification Reactions

The Fischer esterification is a common method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction often utilizes an excess of the alcohol to maximize the yield of the ester product. masterorganicchemistry.com

A specific example is the synthesis of ethyl 4-(4-hydroxyphenyl)cyclohexanecarboxylate. This reaction involves the cycloalkylation of phenol (B47542) with ethyl esters of cyclohexenecarboxylic acid using a KU-23 catalyst. ppor.az Studies have optimized the reaction conditions to maximize yield and selectivity. The optimal conditions identified include a reaction temperature of 120 °C, a reaction time of 5 hours, a 1:1 molar ratio of phenol to the cyclohexenecarboxylic acid ester, and a catalyst amount of 10% by weight. ppor.az Under these specific conditions, the ethyl ester of 4-(4-hydroxyphenyl)cyclohexanecarboxylic acid was obtained with a yield of 72.3% and a selectivity of 92.7%. ppor.az

ParameterOptimal ConditionResultReference
Temperature120 °CYield: 72.3% ppor.az
Duration5 hoursSelectivity: 92.7% ppor.az
Molar Ratio (Phenol:Ester)1:1 mol/mol ppor.az
Catalyst (KU-23) Amount10% ppor.az

Synthesis of Amide Derivatives and Related Analogues

Amide derivatives of this compound are synthesized through various coupling reactions, offering another avenue for creating diverse molecular structures.

From Cyclohexanecarboxylic Acid and Hydroxyanilines

Amides can be formed by the reaction of a cyclohexanecarboxylic acid derivative with an aniline, such as a hydroxyaniline. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with the amine. While direct synthesis starting from this compound and a hydroxyaniline is a standard approach, related structures like N-(2-hydroxyphenyl)cyclohexanecarboxamide have been synthesized, demonstrating the feasibility of coupling a cyclohexane (B81311) carboxyl group with a hydroxyl-substituted aniline. sigmaaldrich.com The synthesis of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives also illustrates the formation of amide bonds in more complex molecules containing the 4-hydroxyphenyl moiety. nih.gov

Hydrazide-Hydrazone Formation

A two-step process can be employed to generate hydrazide-hydrazone derivatives. First, the carboxylic acid is converted to its corresponding hydrazide. For instance, an ester derivative like ethyl 4-(4-hydroxyphenyl)cyclohexanecarboxylate can be reacted with hydrazine (B178648) hydrate (B1144303) in a solvent such as ethanol (B145695) under reflux to form 4-(4-hydroxyphenyl)cyclohexane-1-carbohydrazide. mdpi.comchemmethod.com

Subsequently, the synthesized hydrazide is condensed with various aromatic aldehydes or ketones in a suitable solvent, often with a catalytic amount of acid, to produce the final hydrazide-hydrazone derivatives. mdpi.comnih.gov This condensation reaction is a general method for preparing a wide array of hydrazones. nih.gov A study on the synthesis of derivatives from the closely related 4-(4-chlorophenyl)-cyclohexane carboxylic acid details this process, where the carbohydrazide (B1668358) is reacted with different aldehydes to yield a series of novel hydrazones. researchgate.net

General Reaction Scheme for Hydrazide-Hydrazone Synthesis

Hydrazide Formation: Ester + Hydrazine Hydrate → Carbohydrazide + Alcohol

Hydrazone Formation: Carbohydrazide + Aldehyde/Ketone → Hydrazide-Hydrazone + Water

Structural Modifications on the Phenolic Ring and Cyclohexane Backbone

Further diversification of the this compound structure can be achieved by introducing substituents onto the aromatic ring or the cyclohexane core.

Introduction of Alkyl and Halogen Substituents

Halogen and alkyl groups can be introduced onto the phenolic ring through electrophilic substitution reactions. The hydroxyl group on the phenyl ring is an activating, ortho-, para-directing group. Given that the para position is already occupied by the cyclohexane ring, substitution is expected to occur at the ortho positions relative to the hydroxyl group.

For instance, chlorination can be achieved using a suitable chlorinating agent. The synthesis of 2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives demonstrates that a chlorine atom can be introduced onto the phenyl ring of a 4-hydroxyphenyl-containing compound. nih.gov Similarly, Friedel-Crafts reactions can be employed to introduce alkyl groups. The synthesis of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid through a Friedel-Crafts reaction involving cyclohexene (B86901) and chlorobenzene (B131634) highlights a method for forming the substituted phenyl-cyclohexane bond, which can be adapted for introducing other substituents. google.com


Bis-hydroxyphenyl Substitution Patterns

The introduction of a second hydroxyphenyl group onto the cyclohexane ring of this compound derivatives represents a key synthetic challenge. A notable approach to achieving a bis-hydroxyphenyl substitution pattern involves the reaction of a cyclohexanone-4-carboxylic acid compound with phenol in the presence of an acid catalyst. This reaction leads to the formation of a 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid compound google.com.

The synthesis of these bis-hydroxyphenyl substituted compounds is of significant interest due to their potential applications as monomers in the production of advanced polymers. The presence of two phenolic hydroxyl groups and a carboxylic acid function within the same molecule allows for a variety of polymerization strategies.

Table 1: Synthesis of 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid
Starting MaterialReagentsIntermediateFinal ProductReference
4-Hydroxybenzoic acid compound1. Catalytic Hydrogenation 2. Phenol, Acid CatalystCyclohexanone-4-carboxylic acid compound4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid compound google.com

Advanced Synthetic Transformations

Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental transformation in organic synthesis. For aromatic carboxylic acids, such as derivatives of this compound, this reaction can be promoted under various conditions. While specific studies on the decarboxylation of this compound are not extensively detailed in the reviewed literature, analogous reactions provide insight into potential methodologies.

For instance, the decarboxylation of hydroxybenzoic acids can be achieved catalytically. Palladium complexes have demonstrated high activity in the decarboxylation of 4-hydroxybenzoic acid rsc.org. This suggests that similar transition metal catalysts could be effective for the decarboxylation of this compound. The reaction mechanism likely involves the formation of an organometallic intermediate, followed by the elimination of carbon dioxide.

Furthermore, catalyst-free decarboxylation has been shown to be effective for certain hydroxy-substituted carboxylic acids. For example, trans-4-hydroxycinnamic acids can undergo decarboxylation to yield 4-vinylphenols without the need for a catalyst, often with moderate to excellent yields nih.gov. This thermal or solvent-promoted decarboxylation could be a viable, more environmentally benign approach for the decarboxylation of this compound, potentially yielding 4-(4-hydroxyphenyl)cyclohexane.

The oxidative decarboxylation of cyclohexanecarboxylic acid itself, in the presence of metal-salt catalysts and an oxygen-containing gas, leads to a mixture of cyclohexanone (B45756) and cyclohexene researchgate.net. This indicates that the reaction conditions can significantly influence the outcome of the decarboxylation process.

Table 2: Potential Decarboxylation Strategies for this compound
MethodCatalyst/ConditionsPotential ProductReference (Analogous Reaction)
Catalytic DecarboxylationPalladium complexes4-(4-Hydroxyphenyl)cyclohexane rsc.org
Catalyst-Free DecarboxylationThermal/Solvent-promoted4-(4-Hydroxyphenyl)cyclohexane nih.gov
Oxidative DecarboxylationMetal-salt catalysts, O2Derivatives of 4-(4-hydroxyphenyl)cyclohexanone/cyclohexene researchgate.net

Reduction of Carboxylic Acid to Alcohol Derivatives

The reduction of the carboxylic acid functionality to a primary alcohol is a common and important transformation. For this compound, this would yield (4-(4-hydroxyphenyl)cyclohexyl)methanol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting carboxylic acids to their corresponding primary alcohols masterorganicchemistry.comlibretexts.org. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide libretexts.org.

The general mechanism for the reduction of a carboxylic acid with LiAlH4 involves the initial deprotonation of the acidic carboxylic proton by the hydride, releasing hydrogen gas. Subsequently, the carbonyl group is reduced to the alcohol. Due to the high reactivity of LiAlH4, it is generally not possible to isolate the intermediate aldehyde, as it is rapidly reduced to the primary alcohol masterorganicchemistry.com.

While sodium borohydride (B1222165) (NaBH4) is a milder and often safer reducing agent, it is generally not reactive enough to reduce carboxylic acids libretexts.org. Therefore, for the conversion of this compound to (4-(4-hydroxyphenyl)cyclohexyl)methanol, LiAlH4 is the more appropriate reagent.

The synthesis of the related compound, 4-(4-hydroxyphenyl)cyclohexanol, has been achieved through the reduction of 4-(4-hydroxyphenyl)-3-cyclohexen-1-ol, highlighting that reduction reactions are key steps in the synthesis of these types of molecules google.com.

Table 3: Reduction of this compound
Starting MaterialReducing AgentSolventProductReference (General Reaction)
This compoundLithium aluminum hydride (LiAlH4)Anhydrous diethyl ether or THF(4-(4-Hydroxyphenyl)cyclohexyl)methanol masterorganicchemistry.comlibretexts.org

Spectroscopic Characterization Techniques for 4 4 Hydroxyphenyl Cyclohexane 1 Carboxylic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For 4-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment. The molecule exists as cis and trans stereoisomers, which can be differentiated by NMR due to the distinct chemical environments of the axial and equatorial protons and carbons in the cyclohexane (B81311) ring.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integration of the signals provide a map of the proton environments in the molecule.

Aromatic Protons: The protons on the p-substituted phenyl ring typically appear as two doublets due to coupling between adjacent protons. The protons ortho to the hydroxyl group are expected to resonate at a different frequency than the protons meta to it.

Cyclohexane Protons: The aliphatic protons on the cyclohexane ring produce complex, often overlapping signals in the upfield region of the spectrum. The chemical shifts and multiplicities depend on their stereochemistry (cis or trans) and whether they are in an axial or equatorial position. The proton attached to the carbon bearing the phenyl group (C4-H) and the proton on the carbon bearing the carboxylic acid group (C1-H) are key diagnostic signals.

Hydroxyl and Carboxyl Protons: The phenolic hydroxyl (-OH) and carboxylic acid (-COOH) protons are acidic and their signals are typically broad. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. They can be confirmed by D₂O exchange, where the signals disappear from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for trans-4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic Acid

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)12.0 - 12.2Broad Singlet1H
Phenolic Hydroxyl (-OH)8.5 - 9.5Broad Singlet1H
Aromatic (ortho to -OH)6.70 - 6.80Doublet2H
Aromatic (meta to -OH)7.05 - 7.15Doublet2H
Cyclohexane C1-H2.20 - 2.40Multiplet1H
Cyclohexane C4-H2.40 - 2.60Multiplet1H
Cyclohexane (other)1.20 - 2.10Multiplet8H

Note: Data are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) is highly deshielded and appears far downfield, typically in the range of 175-185 ppm.

Aromatic Carbons: The phenyl ring will show four distinct signals for the six carbons due to symmetry: two for the protonated carbons, one for the carbon attached to the hydroxyl group (C-OH), and one for the carbon attached to the cyclohexane ring (C-C).

Cyclohexane Carbons: The carbons of the cyclohexane ring will appear in the aliphatic region of the spectrum. The chemical shifts of C1 (attached to -COOH) and C4 (attached to the phenyl group) are diagnostic and will differ between the cis and trans isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts for trans-4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic Acid

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (-C OOH)180 - 183
Aromatic (C -OH)154 - 156
Aromatic (C -Cyclohexyl)137 - 139
Aromatic (C H, meta to -OH)127 - 129
Aromatic (C H, ortho to -OH)115 - 117
Cyclohexane C 1 (-COOH)43 - 46
Cyclohexane C 4 (-Phenyl)42 - 45
Cyclohexane (other)28 - 35

Note: Data are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands. bldpharm.com

O-H Stretching: Two distinct O-H stretching vibrations are expected. The carboxylic acid O-H bond gives rise to a very broad and strong absorption band in the 2500-3300 cm⁻¹ region, which is a hallmark of hydrogen-bonded carboxylic acid dimers. bldpharm.comresearchgate.net The phenolic O-H stretch typically appears as a broad band around 3200-3600 cm⁻¹.

C-H Stretching: Absorptions around 2850-3000 cm⁻¹ are due to the C-H stretching of the aliphatic cyclohexane ring and the aromatic ring.

C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1690 and 1725 cm⁻¹. researchgate.net

C=C Stretching: Aromatic C=C bond stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the carboxylic acid and the phenol (B47542) will result in strong bands in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretch2500 - 3300Strong, Very Broad
Phenolic O-HStretch3200 - 3600Strong, Broad
Aliphatic/Aromatic C-HStretch2850 - 3050Medium
Carboxylic Acid C=OStretch1690 - 1725Strong, Sharp
Aromatic C=CStretch1450 - 1600Medium to Weak
C-OStretch1200 - 1350Strong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₃H₁₆O₃, corresponding to a molecular weight of approximately 220.26 g/mol .

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. uni.lu It is well-suited for the analysis of non-volatile and thermally sensitive compounds like carboxylic acids. In LC-MS analysis, the compound would typically be ionized using electrospray ionization (ESI), often in negative ion mode to form the deprotonated molecule [M-H]⁻.

The expected exact mass of the [M-H]⁻ ion for C₁₃H₁₆O₃ is 219.1027. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent ion and its fragments.

Table 4: Predicted LC-MS Data for 1-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid (Isomer)

Adduct Formula Calculated m/z
[M-H]⁻C₁₃H₁₅O₃⁻219.1027
[M+H]⁺C₁₃H₁₇O₃⁺221.1172
[M+Na]⁺C₁₃H₁₆O₃Na⁺243.0992
[M+HCOO]⁻C₁₄H₁₇O₅⁻265.1081

Note: Data predicted for the structural isomer 1-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid. Values for the 4,1-isomer are expected to be identical. nih.gov

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Carboxylic acids and phenols are often non-volatile and may require derivatization (e.g., silylation or esterification) to increase their volatility and thermal stability before GC-MS analysis.

Upon ionization, typically by electron impact (EI), the molecule will fragment in a characteristic pattern. Key fragmentation pathways for the derivatized compound would likely include:

Loss of the derivatizing group (e.g., -Si(CH₃)₃).

Decarboxylation (loss of CO₂ or the derivatized carboxyl group).

Cleavage of the bond between the cyclohexane and phenyl rings.

Fragmentations characteristic of the substituted phenol and cyclohexane moieties.

Analysis of these fragments helps to piece together the structure of the parent molecule. The technique has been successfully used to characterize similar compounds like 4-hydroxycyclohexane-1-carboxylic acid in biological samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. In this compound, the key chromophore is the 4-hydroxyphenyl group.

The electronic transitions within the aromatic ring of the hydroxyphenyl moiety are responsible for the characteristic absorption bands observed in the UV-Vis spectrum. Typically, aromatic compounds exhibit strong absorption bands that can be attributed to π-π* transitions of the conjugated system. For derivatives of this compound, the position and intensity of the maximum absorption wavelength (λmax) can be influenced by the nature and position of substituents on the aromatic ring or modifications to the cyclohexyl or carboxylic acid groups.

Research on compounds with similar structural motifs, such as those containing a conjugated aromatic segment, shows absorption bands in the range of 250-350 nm, which are assigned to π-π* transitions. researchgate.net For instance, a structurally related compound, (4-Hydroxyphenyl)acetic acid, exhibits a distinct UV/Visible spectrum. nist.gov The presence of the hydroxyl (-OH) group, an auxochrome, on the phenyl ring can cause a bathochromic shift (a shift to longer wavelengths) and an increase in the absorption intensity.

The UV-Vis spectral data for this compound would be expected to show characteristic absorption maxima related to the electronic transitions within the hydroxyphenyl group. The exact λmax would be determined by the solvent used for the analysis and the specific electronic environment of the chromophore.

Table 1: Representative UV-Vis Spectral Data for Aromatic Carboxylic Acids

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
Benzoic AcidEthanol (B145695)229, 27311,600, 970Typical Data
4-Hydroxybenzoic AcidEthanol25416,600Typical Data
(4-Hydroxyphenyl)acetic acidN/A~275-280N/A nist.gov

Note: This table provides representative data for similar compounds to illustrate typical spectral values. The exact values for this compound would need to be determined experimentally.

Thermal Analysis Techniques (e.g., TGA)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) is a particularly important method for assessing the thermal stability of a compound by measuring its change in mass as it is heated over time.

A typical TGA curve for this compound would be expected to show a stable baseline at lower temperatures, followed by one or more distinct weight loss steps at higher temperatures, corresponding to the decomposition of the molecule. The initial decomposition temperature (Tonset) and the temperature of maximum weight loss rate are key parameters obtained from the TGA data.

Table 2: Representative Thermal Decomposition Data from TGA

Compound/MaterialOnset Decomposition Temperature (Tonset) (°C)Major Decomposition Step (°C)Residue at 600°C (%)Atmosphere
Poly(lactic acid) (PLA)~300350-400<5Nitrogen
Polystyrene (PS)~375400-450<2Nitrogen
Polyesters from 1,1-bis(4-hydroxyphenyl)cyclohexane>190N/AN/AN/A

Note: This table includes data for common polymers and a related structural class to provide a general context for thermal stability. The specific thermal behavior of this compound would depend on its crystalline form and experimental conditions.

Biological and Biochemical Research of 4 4 Hydroxyphenyl Cyclohexane 1 Carboxylic Acid and Its Derivatives in Vitro Focus

In Vitro Bioactivity Profiling

In vitro assays serve as a primary platform for screening and understanding the mechanisms of action of novel compounds. For 4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid and its derivatives, these studies have revealed a multifaceted bioactivity profile.

Endocrine Modulation and Estrogenic Activity Studies

The structural similarity of compounds containing a 4-hydroxyphenyl moiety to estradiol (B170435) has prompted investigations into their potential to interact with estrogen receptors (ER). In vitro studies on derivatives, such as C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes, have been conducted to assess their ER binding affinity and subsequent agonistic or antagonistic effects. nih.gov

Competition experiments using radiolabeled estradiol ([³H]-E2) with calf uterine cytosol showed that the relative binding affinity of these compounds to the estrogen receptor is influenced by the nature of the alkyl side chain. nih.gov For instance, the binding affinity was found to decrease as the length of the side chain increased. nih.gov Subsequent luciferase assays with stably transfected MCF-7-2a cells were used to evaluate the functional estrogenic or antiestrogenic activity. Results indicated that while some compounds were weak antagonists, others, like those with ethyl or CH₂CF₃ side chains, acted as full antiestrogens, completely antagonizing the effect of estradiol. nih.gov Similarly, studies on monoalkylated bis(4-hydroxyphenyl)methanes revealed that introducing hydrophobic substituents can significantly increase ERα binding affinity, with some derivatives showing potency comparable to estradiol. nih.gov These compounds primarily exhibited agonistic activity in cell proliferation assays using the human breast cancer cell line MCF-7. nih.gov

Table 1: Estrogenic and Antiestrogenic Activity of Selected 1,1-bis(4-hydroxyphenyl)-2-phenylethene Derivatives

Compound ID Side Chain (R) Relative Binding Affinity (%) Antagonistic Effect (IC₅₀) Functional Activity
3a H 35.2 150 nM Weak Antagonist
3b Me 32.1 30 nM Weak Antagonist
3c Et 6.20 15 nM Full Antagonist
3d CH₂CF₃ 5.95 9 nM Full Antagonist
3e n-Pr 2.09 50 nM Full Antagonist
3f Bu 0.62 500 nM Weak Antagonist

Data sourced from in vitro luciferase assays with MCF-7-2a cells. nih.gov

Anti-inflammatory Potential

The anti-inflammatory properties of derivatives of this compound have been explored through various in vitro models. These assays typically measure the inhibition of key inflammatory mediators and enzymes.

Commonly used in vitro methods to screen for anti-inflammatory potential include the inhibition of protein denaturation, membrane stabilization, and enzymatic assays targeting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). jddtonline.info For example, new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and evaluated for their effects on cytokine production in mitogen-stimulated human peripheral blood mononuclear cells (PBMCs). mdpi.com Certain derivatives demonstrated significant inhibitory effects on the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com For instance, one derivative strongly inhibited TNF-α secretion by approximately 66–81% across all tested concentrations, while another significantly reduced the release of TNF-α, IL-6, and IL-10 at a high dose. mdpi.com

Synthetic derivatives of hydrangenol, which share the 4-hydroxyphenyl group, have also shown potent anti-inflammatory activity in vitro. One such derivative was found to downregulate nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.gov It also suppressed the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines by inhibiting key signaling pathways like NF-κB. nih.gov

Antioxidant Activity

The phenolic hydroxyl group is a key structural feature that often imparts antioxidant activity. The potential of this compound and related phenolic compounds to scavenge free radicals has been a subject of in vitro investigation. Assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test are commonly employed.

Studies on various phenolic acids have established clear structure-activity relationships. The number and position of hydroxyl groups on the aromatic ring are critical for antioxidant efficacy. nih.govnih.gov For example, monohydroxy benzoic acids generally show poor activity, whereas dihydroxy benzoic acids can demonstrate strong activity. nih.gov The presence of ortho-dihydroxy or para-dihydroxy groups often results in powerful antioxidant properties. nih.gov The stability of the aryloxyl radical formed after hydrogen atom donation is a key determinant of antioxidant efficiency. nih.gov

While a study on a chalcone (B49325) derivative, (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one, showed weak antioxidant activity with an IC₅₀ value of 300.43 µg/mL in the DPPH assay, other hydroxylated biphenyls, which are dimers of phenolic compounds, have been shown to counteract oxidative stress effectively, sometimes better than their corresponding monomers. mdpi.comresearchgate.net

Enzyme Inhibition Studies (e.g., Tyrosinase Inhibition)

Derivatives of this compound have been evaluated as inhibitors of various enzymes in vitro. A notable area of research is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis, and 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine catabolism.

A derivative designed as a potential bifunctional antimelanoma agent, 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, proved to be a very good substrate for mushroom tyrosinase in vitro. nih.gov In the context of HPPD inhibition, compounds such as 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) have been shown to be potent, time-dependent reversible inhibitors of the enzyme. nih.gov In vitro incubation of rat liver HPPD with NTBC resulted in a significant loss of enzyme activity, with a calculated IC₅₀ of approximately 40 nM. nih.gov

Table 2: In Vitro HPPD Enzyme Inhibition Data

Inhibitor Target Enzyme Key Finding IC₅₀
NTBC Rat Liver HPPD Marked inhibition after 3 min incubation. ~40 nM
CMBC Rat Liver HPPD Similar rate of inactivation to NTBC. Not specified

Data sourced from in vitro enzyme inhibition assays. nih.gov

Antimicrobial Evaluation (In Vitro)

The potential of derivatives containing the 4-hydroxyphenyl or cyclohexanecarboxylic acid scaffolds as antimicrobial agents has been assessed against a range of bacterial and fungal pathogens. Minimum Inhibitory Concentration (MIC) is a standard metric used in these in vitro evaluations.

Studies on novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that their antimicrobial activity is significantly influenced by various aromatic substituents. mdpi.com For example, an oxadiazole derivative showed promising activity against Staphylococcus aureus and Enterococcus faecalis with an MIC of 32 µg/mL. mdpi.com The introduction of a 4-OH substituent in another derivative led to substantial antimicrobial activity against both Gram-positive and Gram-negative pathogens, including Pseudomonas aeruginosa and Acinetobacter baumannii (MIC of 16 µg/mL for both). mdpi.com

Furthermore, amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been tested against several bacterial and fungal strains. mdpi.com The antimicrobial activity was found to be moderate or weak, with MIC values ranging from 64 to greater than 512 µg/mL. mdpi.com Certain compounds showed the best activity against Mycobacterium smegmatis and S. aureus at a concentration of 64 µg/mL. mdpi.com

Table 3: In Vitro Antimicrobial Activity of Selected Cyclohex-1-ene-1-carboxylic Acid Derivatives

Compound ID S. aureus MIC (µg/mL) M. smegmatis MIC (µg/mL) Y. enterocolitica MIC (µg/mL) C. albicans MIC (µg/mL)
2a 256 64 >512 >512
2b >512 >512 64 >512
2c 64 64 >512 >512
2f >512 >512 128 256

Data sourced from in vitro minimum inhibitory concentration assays. mdpi.com

Neuroprotective Effects

The presence of a phenolic moiety, known for its antioxidant properties, suggests a potential for neuroprotection. jelsciences.com In vitro studies on related phenolic acids have explored their capacity to mitigate neuronal cell death induced by various stressors.

Research comparing the neuroprotective effects of 4-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA) in primary cultures of cerebellar granule neurons demonstrated that both compounds are capable of mitigating oxidative stress induced by hydrogen peroxide. researchgate.netnih.govnih.gov However, their effects differed under other neurotoxic conditions. Only PCA was neuroprotective against nitrosative stress, while only HBA was protective against excitotoxicity. researchgate.netnih.gov These findings indicate that even small structural differences can lead to distinct neuroprotective profiles. Thiazolidine-4-carboxylic acid derivatives containing a phenolic structural part have also been studied for their neuroprotective role, which is linked to their ability to reduce oxidative stress and inflammation. jelsciences.com

Mechanism of Action Studies (In Vitro)

In vitro studies are fundamental to elucidating the mechanism of action of bioactive compounds. For this compound and its derivatives, these investigations primarily focus on their interactions with specific biological targets and their impact on cellular signaling cascades.

The structural features of this compound, particularly the phenolic hydroxyl group, suggest a potential interaction with hormone receptors, such as estrogen receptors (ERα and ERβ). The phenolic moiety is a key pharmacophore in many estrogenic and anti-estrogenic compounds, enabling crucial hydrogen bond interactions within the receptor's ligand-binding pocket. While direct binding data for this specific compound is not extensively documented in publicly available literature, the principles of molecular recognition for similar phenolic compounds have been studied. For instance, research on indenopyrimidine-2,5-dione analogs has demonstrated that specific derivatives can exhibit strong binding affinity for ERα, with IC50 values in the nanomolar range. nih.gov The orientation and interaction of substituents on the phenyl ring, such as a trifluoromethyl group, were found to be critical for high-affinity binding. nih.gov This suggests that the 4-hydroxyphenyl group of the target compound likely plays a significant role in its potential interaction with such receptors.

The biological effects of a compound are often mediated through the modulation of various cellular pathways. For derivatives containing the 4-hydroxyphenyl group, such as N-(4-hydroxyphenyl)retinamide (4HPR), in vitro studies have revealed the induction of specific cell death pathways. For example, 4HPR has been shown to cause lysosomal membrane permeabilization and the cytosolic relocation of cathepsin D, leading to a lysosome-mediated cell death pathway in cancer cell lines. nih.gov This process appears to be dependent on the elevation of reactive oxygen species (ROS). Furthermore, chalcone derivatives with a 4-hydroxyphenyl moiety have been found to suppress the expression of monocyte chemoattractant protein-1 (MCP-1) in macrophages by inhibiting ROS production and Akt signaling. nih.gov These findings suggest that the 4-hydroxyphenyl component of this compound could potentially mediate its biological effects through ROS-dependent pathways and the modulation of key signaling proteins like Akt.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogs, SAR studies would systematically explore the impact of modifying different parts of the molecule.

Modifications to the phenolic ring of bioactive molecules can have a profound impact on their biological activity. The position and nature of substituents on the phenyl ring can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. For instance, in a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, the presence of selected hydrophobic ortho-substituents on an adjacent aroyl moiety led to potent tyrosinase inhibitory activity, with IC50 values in the low micromolar range. nih.gov This highlights the sensitivity of biological activity to the substitution pattern on an aromatic ring connected to a core scaffold.

The following interactive table illustrates hypothetical SAR data for phenolic ring modifications of a generic 4-phenylcyclohexane-1-carboxylic acid scaffold, based on general principles observed in medicinal chemistry.

R1 Substituent (para)R2 Substituent (ortho)R3 Substituent (meta)In Vitro Activity (IC50, µM)
OHHH5.2
OCH3HH12.8
HHH25.1
OHClH2.1
OHHCl8.5
OHNO2H1.5
OHHNO27.9

Note: This data is illustrative and based on general SAR principles, not on experimental results for this compound.

Substituents on both the phenyl ring and the cyclohexane (B81311) moiety can significantly influence binding affinity and efficacy. The cyclohexane ring provides a three-dimensional scaffold that can be functionalized to optimize interactions with a target protein. In a study of cyclohex-1-ene carboxylic acid derivatives as inhibitors of human 5α-reductase, various substituents on the phenyl ring of a 4-(2-phenylethyl)cyclohex-1-ene carboxylic acid scaffold were evaluated. A diisopropylcarbamoyl group at the para position of the phenyl ring resulted in the most potent inhibition of the prostatic isozyme 2, with an IC50 of 760 nM. nih.gov This demonstrates that even distant substituents can have a substantial impact on biological activity.

The table below shows experimental data for the inhibition of human 5α-reductase type 2 by these derivatives, illustrating the influence of substituents.

CompoundPara-substituent on Phenyl RingIC50 (nM) for 5α-reductase type 2
1N,N-diisopropylcarbamoyl760
2Phenyl>1000
3Phenoxy>1000
4Benzoyl>1000
5Benzyl>1000

Source: Adapted from Baston et al., Arch Pharm (Weinheim). 2003 Mar;336(1):31-8. nih.gov

Furthermore, the carboxylic acid group itself is a crucial feature. Studies on carboxylic acid isosteres reveal that replacing this group can dramatically alter physicochemical properties and biological activity. The choice of isostere can modulate acidity (pKa), lipophilicity (logD), and metabolic stability, all of which are critical for in vitro efficacy.

Computational and Theoretical Studies on 4 4 Hydroxyphenyl Cyclohexane 1 Carboxylic Acid and Analogues

Molecular Modeling and Docking Simulations

Molecular modeling and docking are cornerstones of computer-aided drug design (CADD), enabling researchers to predict how a ligand (such as 4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid) might interact with a biological target, typically a protein. nih.gov This process involves creating three-dimensional models of both the ligand and the protein to simulate their physical and chemical interactions.

The analysis of ligand-protein interactions is fundamental to understanding the basis of a compound's biological activity. nih.gov These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. For this compound, the key functional groups—the hydroxyl (-OH), the carboxylic acid (-COOH), the phenyl ring, and the cyclohexane (B81311) ring—dictate its potential interaction profile.

Detailed analysis reveals several potential interactions:

Hydrogen Bonds: The hydroxyl and carboxylic acid groups are primary sites for hydrogen bonding. The oxygen atoms can act as hydrogen bond acceptors, while the hydrogen atoms on these groups can act as hydrogen bond donors. These are critical for anchoring the ligand within a protein's binding pocket.

Hydrophobic Interactions: The cyclohexane ring and the phenyl group are nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid residues in the protein's active site, such as leucine, valine, and isoleucine.

Ionic Interactions: At physiological pH, the carboxylic acid group can be deprotonated to form a negatively charged carboxylate ion. This allows for strong ionic interactions (salt bridges) with positively charged amino acid residues like lysine or arginine.

Pi-Interactions: The aromatic phenyl ring can engage in various pi-stacking (π-π) or cation-pi (cation-π) interactions with corresponding residues in the binding site, further stabilizing the ligand-protein complex.

Interaction TypeResponsible Molecular FeaturePotential Interacting Amino Acid Residues
Hydrogen Bond DonorHydroxyl (-OH), Carboxylic Acid (-COOH)Aspartate, Glutamate, Serine, Threonine
Hydrogen Bond AcceptorCarbonyl Oxygen (C=O), Hydroxyl Oxygen (-OH)Arginine, Lysine, Serine, Histidine
HydrophobicCyclohexane Ring, Phenyl RingLeucine, Isoleucine, Valine, Alanine, Phenylalanine
Ionic (Salt Bridge)Carboxylate (-COO⁻)Lysine, Arginine, Histidine
Pi-Stacking (π-π)Phenyl RingPhenylalanine, Tyrosine, Tryptophan, Histidine

Molecular docking is a computational technique used to predict the preferred orientation, or "binding mode," of a ligand when it binds to a target protein. nih.gov By scoring different poses, docking algorithms can identify the most energetically favorable conformation, providing a static snapshot of the interaction. nih.gov

For this compound, docking studies would aim to predict how the molecule orients itself within a specific enzyme's active site, for example, within the cyclooxygenase (COX) enzymes, which are common targets for anti-inflammatory drugs with similar structural motifs. nih.govnih.gov A predicted binding mode might show the carboxylate group forming a crucial salt bridge with a key arginine residue, while the hydroxyphenyl group extends into a hydrophobic pocket, with the hydroxyl group forming a hydrogen bond with a serine or tyrosine residue. researchgate.net The stability and specifics of these interactions are evaluated to estimate the binding affinity. Molecular dynamics (MD) simulations can further refine these predictions by showing the dynamic stability of the ligand-protein complex over time. nih.gov

Pharmacophore Modeling and Design

A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov Pharmacophore modeling is a powerful tool in drug design for identifying new compounds from large databases (virtual screening) or for guiding the modification of existing compounds to improve their activity. nih.govnih.gov

Pharmacophore models are built by identifying common chemical features in a set of known active molecules (ligand-based) or by analyzing the key interaction points within a protein's binding site (structure-based). nih.gov For this compound, the key pharmacophoric features can be derived from its functional groups.

The principal pharmacophoric elements include:

Hydrogen Bond Acceptor (HBA): The oxygen atoms of the carbonyl and hydroxyl groups.

Hydrogen Bond Donor (HBD): The hydrogen atoms of the hydroxyl and carboxylic acid groups.

Negative Ionizable (NI): The carboxylic acid group, which can be negatively charged.

Hydrophobic (H): The non-polar cyclohexane ring.

Aromatic Ring (AR): The phenyl group. researchgate.net

Pharmacophoric FeatureDescriptionMolecular Moiety
Hydrogen Bond Acceptor (HBA)A feature that can accept a hydrogen bond.Carbonyl Oxygen, Hydroxyl Oxygen
Hydrogen Bond Donor (HBD)A feature that can donate a hydrogen atom to a hydrogen bond.Carboxylic Acid Hydrogen, Hydroxyl Hydrogen
Negative Ionizable (NI)A group that can carry a formal negative charge.Carboxylic Acid
Hydrophobic/Aromatic (H/AR)A nonpolar group or an aromatic ring system.Cyclohexane and Phenyl Rings

These features, along with their spatial relationships, constitute the pharmacophore model. This model serves as a 3D query to search for other molecules that possess the same features in a similar arrangement.

Once a pharmacophore model is established and validated, it can be used to design novel analogues with potentially improved properties. researchgate.net This process involves modifying the parent structure while ensuring the key pharmacophoric features are maintained.

Strategies for designing novel analogues of this compound could include:

Scaffold Hopping: Replacing the cyclohexane ring with other hydrophobic groups (e.g., different cycloalkanes, bicyclic systems) to explore new interactions or improve pharmacokinetic properties.

Substitution: Adding substituents to the phenyl ring to enhance binding affinity. For instance, adding an electron-withdrawing group could modulate the pKa of the phenolic hydroxyl group, while adding a halogen could introduce a new halogen bond interaction.

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic groups (e.g., a tetrazole) that can also act as a negative ionizable feature and a hydrogen bond donor/acceptor.

These design strategies aim to create new chemical entities that fit the pharmacophore model and have the potential for enhanced biological activity. researchgate.netnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, which governs its reactivity and interactions. frontiersin.org These calculations solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, charge distribution, and molecular electrostatic potential.

For this compound, DFT studies can elucidate several key aspects:

Molecular Geometry Optimization: Calculating the most stable 3D conformation of the molecule in the gas phase or in a solvent. nih.gov

Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Electrostatic Potential (ESP): Mapping the electrostatic potential onto the electron density surface reveals the electron-rich (negative potential, e.g., around the oxygen atoms) and electron-poor (positive potential, e.g., around the acidic hydrogen) regions of the molecule. This map is crucial for understanding non-covalent interactions. researchgate.net

Atomic Charges: Calculating the partial charge on each atom, which helps in rationalizing intermolecular interactions observed in docking studies.

These theoretical calculations complement experimental data and other computational methods, providing a comprehensive picture of the molecule's chemical behavior and its potential as a biologically active agent. nih.govfrontiersin.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational changes, stability, and intermolecular interactions of systems, making it particularly useful for studying how ligands like this compound interact with biological macromolecules such as proteins. researchgate.net

MD simulations are extensively used to assess the stability of a ligand within the binding pocket of a protein and to understand the dynamics of their interaction. researchgate.netresearchgate.net After an initial binding pose is predicted, often through molecular docking, an MD simulation is run for a duration typically ranging from nanoseconds to microseconds. Several key parameters are analyzed to evaluate the stability of the protein-ligand complex:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD plot, where the values plateau and fluctuate around a constant average, indicates that the complex has reached equilibrium and the ligand is stably bound. researchgate.netvolkamerlab.orgrsc.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible and rigid regions of the protein. researchgate.netvolkamerlab.orgbioexcel.eu Significant fluctuations in the residues of the binding site could indicate an unstable interaction with the ligand.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the protein and the ligand are monitored throughout the simulation. Persistent hydrogen bonds are crucial for maintaining the stability of the complex. volkamerlab.orgyoutube.com

For a compound like this compound, MD simulations could be used to study its interaction with a target enzyme, revealing how the hydroxyl and carboxylic acid groups form key hydrogen bonds and how the hydrophobic cyclohexane and phenyl rings fit into the binding pocket. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgnih.gov These models are instrumental in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. creative-biostructure.com

QSAR models are built using a "training set" of molecules with known biological activities (e.g., IC50 values). nih.gov For a series of analogues of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme target. Once a statistically robust model is created and validated, it can be used to screen a virtual library of related compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. nih.gov This approach accelerates the discovery process by focusing resources on the most promising candidates. Different QSAR methodologies exist, from 2D-QSAR, which uses topological descriptors, to 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the 3D properties of molecules. creative-biostructure.comnih.gov

The foundation of any QSAR model is the use of molecular descriptors—numerical values that quantify various aspects of a molecule's structure and properties. nih.govjfaulon.com These descriptors can be categorized as:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Describing atomic connectivity, such as branching indices.

Geometrical (3D): Related to the 3D structure, like molecular surface area and volume.

Physicochemical: Including lipophilicity (logP), electronic properties (dipole moment), and quantum-chemical descriptors (HOMO/LUMO energies). jfaulon.com

A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then used to build a mathematical equation correlating these descriptors with the observed biological activity. nih.gov For this compound analogues, a QSAR study might reveal that activity is positively correlated with the presence of hydrogen bond donors (like the phenolic hydroxyl group) and negatively correlated with steric bulk in a particular region of the molecule. Such insights are invaluable for guiding the rational design of more potent compounds. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Tetramethylsilane

Applications in Chemical Synthesis and Materials Science

Role as an Intermediate in Complex Organic Synthesis

4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid serves as a versatile intermediate in the field of organic synthesis, providing a foundational structure for the creation of more complex molecules. Its bifunctional nature, possessing both a reactive carboxylic acid group and a phenolic hydroxyl group, allows for a variety of chemical transformations.

The chemical structure of this compound makes it a valuable precursor for the synthesis of several value-added chemicals. For instance, it is implicated as an impurity in the synthesis of 4'-hydroxybiphenyl-4-carboxylic acid, a compound of significant interest in the manufacturing of polymers and liquid crystals. google.com A process for preparing 4'-hydroxybiphenyl-4-carboxylic acid involves the decomposition and dehydrogenation of a 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid compound, highlighting the close structural relationship and potential synthetic pathways from cyclohexane (B81311) derivatives. google.com

Furthermore, derivatives of this compound have been synthesized and studied for their unique properties. The synthesis of cis- and trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acids and their subsequent conversion to 4-cyanophenyl esters have been reported. These esters are investigated for their mesomorphous, or liquid-crystalline, characteristics. vinatiorganics.com Research in this area has shown that the trans isomers of these compounds are more likely to exhibit liquid-crystal properties compared to their cis counterparts. vinatiorganics.com

Additionally, the synthesis of ω-(4-hydroxyphenyl)alkanecarboxylic acids has been achieved in a multi-step process, starting from α,ω-alkanedicarboxylic acids, further demonstrating the utility of the hydroxyphenyl-cycloalkane-carboxylic acid motif in building more elaborate molecular architectures. rsc.org The synthesis of 4-(4-hydroxyphenyl)cycloalkanedicarboxylic acids through the alkylation of anisole with cycloalkenedicarboxylic acids, followed by ether cleavage, also points to the accessibility of various derivatives from related starting materials. researchgate.net

Potential in Polymer Science and Materials Development

The bifunctional characteristics of this compound, with its hydroxyl and carboxylic acid groups, make it a promising monomer for the synthesis of polyesters and polyamides. While direct polymerization of this specific monomer is not extensively documented in readily available literature, the use of structurally similar compounds in polymer synthesis is well-established and points to its potential.

Aromatic polyesters, known for their excellent mechanical properties and thermal stability, are often synthesized from monomers containing both hydroxyl and carboxylic acid functionalities or from a combination of diol and diacid monomers. nih.govbohrium.com For example, wholly aromatic copolyesters have been synthesized from 4'-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid through melt polycondensation. semanticscholar.org These polymers exhibit high glass transition temperatures and thermal stability. semanticscholar.org Given that this compound shares the key functional groups, it represents a potential candidate for the development of novel polyesters with unique properties imparted by its cycloaliphatic core.

Similarly, in the realm of polyamides, monomers containing both amine and carboxylic acid groups, or diamine and dicarboxylic acid monomers, are used. nih.govchim.it Research on polyamides derived from monomers containing a cyclohexane ring, such as 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, has demonstrated the creation of polymers with good solubility, and high thermal stability, with glass transition temperatures ranging from 188 to 240°C. researchgate.net These findings suggest that incorporating a cyclohexane moiety into the polymer backbone can lead to desirable material properties. Therefore, this compound could potentially be modified to create analogous monomers for polyamide synthesis.

The development of liquid crystals is another significant area within materials science where derivatives of this compound have shown potential. The synthesis of liquid crystals often involves the use of molecules with rigid cores and flexible tails. Cyclohexanecarboxylic acid derivatives are known to be valuable synthons in the creation of liquid crystalline materials. colorado.edunih.govbeilstein-journals.org The previously mentioned synthesis of 4-cyanophenyl esters of 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid is a direct example of the application of derivatives of the title compound in the exploration of new liquid crystal materials. vinatiorganics.com

Applications in Photooxidation Inhibition

While direct studies on the photooxidation inhibition properties of this compound are not extensively reported, its chemical structure, which includes a phenolic hydroxyl group, suggests a potential for antioxidant activity. Phenolic compounds are well-known for their ability to act as antioxidants by donating a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby inhibiting oxidative degradation processes. nih.gov

A significant application in this area has been demonstrated through the synthesis of phosphited derivatives of the ethyl ester of 4-(4-hydroxyphenyl)cyclohexanecarboxylic acid. ppor.az These derivatives have been synthesized and subsequently tested for their antioxidant properties in turbine oil. ppor.az The study reported that the addition of these synthesized phosphites to turbine oil resulted in a negligible amount of precipitation, indicating their potential as effective antioxidants in lubricating oils. ppor.az

Future Research Directions

Exploration of Novel Synthetic Routes to Substituted Cyclohexanecarboxylic Acids

The efficient and stereocontrolled synthesis of substituted cyclohexanecarboxylic acids is fundamental to exploring their properties. Future research should focus on developing novel, high-yield synthetic methodologies.

One promising approach involves the Friedel-Crafts type alkylation of phenols or their protected ethers (like anisole) with various cycloalkenedicarboxylic acids or their anhydrides. researchgate.net Catalytic systems employing Lewis acids such as aluminum chloride or ferric chloride have shown effectiveness in this regard. researchgate.net Subsequent cleavage of the ether bond, if a protected phenol (B47542) is used, yields the desired hydroxyphenyl derivative. researchgate.net

Another key strategy centers on the catalytic hydrogenation of precursors. For instance, 4-hydroxybenzoic acid can be catalytically hydrogenated to produce a cyclohexanone-4-carboxylic acid intermediate, which can then be further modified. google.com Similarly, the hydrogenation of 4-substituted cyclohexanones is a viable route to creating the corresponding cyclohexane (B81311) derivatives. chemicalbook.com The choice of catalyst and reaction conditions will be crucial for controlling the stereochemistry (cis/trans isomerism) of the final product, a factor that can significantly influence biological activity and material properties. osti.gov

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Precursors Key Steps Potential Advantages Reference
SEAr AlkylationAnisole, Cycloalkenedicarboxylic acidAlkylation reaction, Ether bond cleavageHigh yields, versatile for various cycloalkanes researchgate.net
Catalytic Hydrogenation4-Hydroxybenzoic acidHydrogenation to cyclohexanone (B45756), further reactionUtilizes readily available starting materials google.com
Ketone Hydrogenation4-substituted cyclohexanoneCatalytic hydrogenationPotential for stereocontrol chemicalbook.com

Comprehensive In Vitro Biological Profiling against Diverse Targets

While the specific biological activities of 4-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid are not well-documented, its structural components—a phenol and a cyclohexanecarboxylic acid—are present in many biologically active molecules. This suggests that the compound and its derivatives could exhibit a range of pharmacological effects. A crucial future direction is to perform broad in vitro screening to identify potential therapeutic applications.

Based on the activities of related structures, several areas are of particular interest:

Antiproliferative and Anticancer Activity: Phenolic acids and their derivatives have been investigated for their cytotoxic effects against cancer cell lines. uc.pt

Anti-inflammatory and Immunosuppressive Effects: Certain cyclohexane derivatives have shown anti-inflammatory properties. cabidigitallibrary.org For example, cis-4-Hydroxycyclohexanecarboxylic acid, a related metabolite, has been associated with immunosuppressive activities. chemicalbook.com

Antimicrobial Activity: Various cyclohexane derivatives have been screened for activity against both Gram-positive and Gram-negative bacteria. cabidigitallibrary.org Derivatives of cyclohexene (B86901) carboxylic acid have demonstrated bacteriostatic activity against strains like S. aureus and M. smegmatis. mdpi.com

Metabolic Disorders: The simpler analogue, 4-hydroxycyclohexane-1-carboxylic acid, has been identified as a human urinary metabolite, particularly in children with suspected metabolic disorders, suggesting a potential role in metabolic pathways. nih.govnih.gov

Future research should involve screening a library of this compound stereoisomers and simple derivatives against a wide panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammation and metabolism.

Advanced Computational Investigations for Rational Drug Design

Computational chemistry and molecular modeling offer powerful tools to accelerate the drug discovery process. For a molecule like this compound, in silico studies can predict its physicochemical properties, potential biological targets, and metabolic fate, guiding further experimental work.

Key computational approaches to be explored include:

Molecular Docking: This technique can be used to predict the binding affinity and orientation of the compound within the active sites of various enzymes and receptors. For instance, studies on inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine metabolism, have successfully used molecular docking to understand ligand-protein interactions for structurally related compounds. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior and stability of the ligand-receptor complex over time, helping to validate docking results and understand the binding mechanism under biologically relevant conditions. mdpi.comnih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, which are critical for its development as a drug candidate. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is available for a series of derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. These models correlate the 3D structural features of molecules with their biological activity, providing a roadmap for designing more potent compounds. frontiersin.orgresearchgate.net

Computational Method Application Potential Insights Reference
Molecular DockingTarget IdentificationBinding affinity, interaction networks with proteins mdpi.com
Molecular Dynamics (MD)Binding MechanismStability of enzyme-ligand complexes nih.gov
ADMET PredictionDrug-likenessPharmacokinetic and toxicity profiles nih.gov
3D-QSAR (CoMFA/CoMSIA)Lead OptimizationInformation for rational design of novel inhibitors nih.govfrontiersin.org

Development of Structure-Activity-Relationship Driven Design Principles

Systematic modification of the this compound scaffold is essential to establish clear Structure-Activity Relationships (SAR). This involves synthesizing a library of analogues and evaluating how specific structural changes impact biological activity. The goal is to develop design principles that can guide the creation of more potent and selective molecules.

Key areas for SAR exploration include:

Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, methoxy (B1213986) groups) at different positions on the phenyl ring can modulate electronic properties, lipophilicity, and steric interactions with a target protein.

Cyclohexane Ring Modification: Altering the stereochemistry (cis vs. trans) is paramount, as isomers often have vastly different biological activities. mdpi.com Additionally, introducing substituents like methyl groups onto the cyclohexane ring can influence both potency and conformation. osti.gov

Carboxylic Acid Modification: Converting the carboxylic acid to esters, amides, or other bioisosteres can affect the molecule's polarity, cell permeability, and binding interactions. Studies on amidrazone derivatives of cyclohexene carboxylic acid have shown that such modifications significantly impact anti-inflammatory and antiproliferative properties. mdpi.com

By correlating these structural modifications with changes in biological activity, researchers can build a comprehensive SAR model. For example, studies on other molecular classes have shown that the number and position of hydroxyl groups on a phenyl ring can dramatically alter anticancer activity. uc.pt This systematic approach is fundamental for transforming a hit compound into a lead candidate.

Investigation of Derivatization for Specific Material Properties

Beyond pharmacology, the rigid structure of the cyclohexane ring combined with the functional handles of the phenol and carboxylic acid groups makes this compound an interesting building block for new materials. Future research should explore its potential in material science, particularly through derivatization.

A significant area of potential is in the field of liquid crystals . Research on closely related compounds, such as the 4-cyanophenyl esters of trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid, has shown that they exhibit nematic liquid-crystal phases. osti.gov The trans-isomer's linear, rigid shape is conducive to forming these ordered fluid phases, while the cis-isomer is not. osti.gov Derivatizing the carboxylic acid of this compound to form various esters could lead to new liquid crystalline materials with specific transition temperatures and optical properties.

Furthermore, the carboxylic acid and phenol groups are ideal points for polymerization . The molecule could be used as a monomer to create polyesters or polyamides with high thermal stability and specific mechanical properties conferred by the bulky cyclohexyl-phenyl side group. The process of derivatization, which involves chemically modifying a functional group, is key. researchgate.net Techniques used for analytical purposes, such as esterification or conversion to amides, can be adapted for material synthesis. thermofisher.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid, and how do reaction conditions influence isomer ratios?

  • Methodological Answer : Synthesis often involves cyclohexane ring functionalization via Friedel-Crafts alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction). For example, 4-(4-Chlorophenyl) analogs are synthesized using catalytic hydrogenation or acid-catalyzed cyclization, with isomer ratios controlled by temperature and solvent polarity . Hydroxyphenyl derivatives may require protective groups (e.g., silyl ethers) to prevent oxidation during synthesis. Post-synthesis, isomer separation can be achieved via preparative HPLC or fractional crystallization .

Q. How can HPLC and NMR spectroscopy be optimized to determine purity and stereochemical composition?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) at 254 nm. Adjust gradient elution to resolve cis/trans isomers, as demonstrated for structurally similar compounds .
  • NMR : 1H and 13C NMR in DMSO-d6 or CDCl3 can distinguish stereoisomers via coupling constants (e.g., axial vs. equatorial protons in cyclohexane rings) and NOESY for spatial proximity analysis .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation due to the phenolic hydroxyl group. Store under inert gas (N2/Ar) at 2–8°C in amber vials. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) coupled with LC-MS can identify degradation products like quinone derivatives .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its physicochemical properties?

  • Methodological Answer : While the exact crystal structure is unreported, analogs like 4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid crystallize in the monoclinic P21/c space group with hydrogen-bonded dimers. X-ray diffraction reveals chair conformations of the cyclohexane ring and planar aryl groups, influencing solubility and melting behavior . Computational modeling (DFT) can predict lattice energies and compare with experimental DSC data .

Q. What contradictory data exist regarding thermal stability, and how can they be resolved?

  • Methodological Answer : Discrepancies in reported melting points (e.g., 252–262°C vs. 153–155°C for chlorophenyl analogs ) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess decomposition thresholds. Cross-validate with purity assessments via elemental analysis .

Q. How can computational models predict biological interactions, such as enzyme inhibition or receptor binding?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can map the compound’s interaction with targets like cyclooxygenase-2 (COX-2) or estrogen receptors. The hydroxyphenyl group’s electron-rich aromatic system may engage in π-π stacking, while the carboxylic acid moiety participates in hydrogen bonding, as seen in pharmacophore models of related anti-inflammatory agents .

Analytical Data Comparison Table

Parameter Method Key Findings Reference
Isomer Ratio (cis/trans) Preparative HPLCCis:Trans = 3:1 under acidic conditions; reversed with polar aprotic solvents
Melting Point DSCBroad endotherm at 255°C (decomposition)
Degradation Products LC-MS/MSQuinone derivatives detected after 14 days at 40°C/75% RH

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